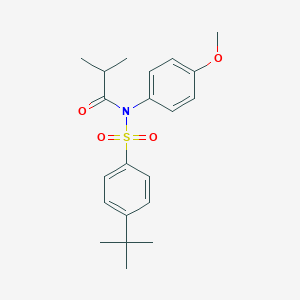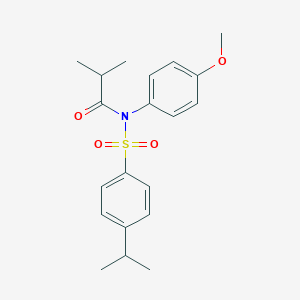![molecular formula C20H26N2O4S2 B284152 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide, abbreviated as CSN1, is a sulfonamide compound that has gained attention due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
CSN1 works by selectively binding to the L-type calcium channels and inhibiting their activity. This inhibition leads to a decrease in calcium influx into the cell, which can have various downstream effects on cellular signaling and physiology. The selectivity of CSN1 for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes.
Biochemical and Physiological Effects:
CSN1 has been found to have various biochemical and physiological effects. In addition to its role in calcium channel inhibition, CSN1 has been shown to have anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines in vitro and in vivo. CSN1 has also been shown to have antitumor properties, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
实验室实验的优点和局限性
CSN1 has several advantages as a tool for scientific research. Its selectivity for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes. Additionally, its anti-inflammatory and antitumor properties make it a promising candidate for further investigation in these areas. However, there are also limitations to the use of CSN1 in lab experiments. Its multi-step synthesis process can be time-consuming and costly, and its selectivity for L-type calcium channels may limit its applicability in certain research areas.
未来方向
There are several future directions for the investigation of CSN1. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Additionally, further investigation into the anti-inflammatory and antitumor properties of CSN1 could lead to the development of new therapies for these conditions. Finally, the selective inhibition of L-type calcium channels by CSN1 may have implications for the treatment of various diseases, and further research in this area could lead to the development of new treatments.
合成方法
The synthesis of CSN1 involves the reaction of 4-aminobenzenesulfonamide and cyclohexylamine in the presence of a catalyst. This reaction results in the formation of N-(cyclohexylsulfamoyl)-4-aminobenzenesulfonamide, which is then further reacted with 2,5-dimethylbenzenesulfonyl chloride to produce CSN1. The synthesis of CSN1 is a multi-step process and requires careful attention to detail to ensure the purity of the final product.
科学研究应用
CSN1 has been found to have various applications in scientific research. One of its primary uses is as a tool to study the role of calcium channels in cellular signaling. CSN1 has been shown to selectively inhibit L-type calcium channels, which are involved in a wide range of cellular processes. By using CSN1, researchers can study the specific effects of L-type calcium channel inhibition on cellular signaling and physiology.
属性
分子式 |
C20H26N2O4S2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC 名称 |
N-[4-(cyclohexylsulfamoyl)phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-8-9-16(2)20(14-15)28(25,26)22-18-10-12-19(13-11-18)27(23,24)21-17-6-4-3-5-7-17/h8-14,17,21-22H,3-7H2,1-2H3 |
InChI 键 |
BPPZFJOSNPTQQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)